tert-butyl (2R)-2-(methylamino)butanoate hydrochloride
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Overview
Description
Tert-butyl (2R)-2-(methylamino)butanoate hydrochloride is a chemical compound that features a tert-butyl ester group and a methylamino substituent on a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2R)-2-(methylamino)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese-oxo species
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide
Reduction: (2R)-2-(methylamino)butanol
Substitution: Various substituted amines and esters
Scientific Research Applications
Tert-butyl (2R)-2-(methylamino)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride
- Tert-butyl (2R)-2-(ethylamino)butanoate hydrochloride
- Tert-butyl (2R)-2-(methylamino)pentanoate hydrochloride
Uniqueness
Tert-butyl (2R)-2-(methylamino)butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl ester and a methylamino group.
Properties
IUPAC Name |
tert-butyl (2R)-2-(methylamino)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRBOQHJPOTODY-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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